molecular formula C11H11N3O4 B8752346 4-(4-Nitrobenzoyl)piperazin-2-one

4-(4-Nitrobenzoyl)piperazin-2-one

Cat. No. B8752346
M. Wt: 249.22 g/mol
InChI Key: KMQGFHIJWMYRCN-UHFFFAOYSA-N
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Patent
US09404081B2

Procedure details

EDCI (0.394 gm, 2.05 mmol) and HOBT (0.276 gm, 2.05 mmol) were added to a stirred solution of the 4-nitrobenzoic acid (LX, 0.253 gm, 2.05 mmol) in anhydrous DMF. The temperature of the mixture was reduced to 0° C., at which time DIPEA (1.14 ml, 6.15 mmol) was added under nitrogen atmosphere and the resultant solution (or suspension) was stirred at room temperature for 30 min. 2-piperazinone (LIX, 2.05 mmol) was then added at 0° C. The reaction mixture was then brought to room temperature and stirred for 6 h. After completion of the reaction, the reaction mixture was diluted with water and extracted with ethyl acetate (3×25 ml). The organic layer was washed with water (3×10 ml), dried over anhydrous sodium sulfate, filtered and concentrated over the rotary evaporator to get the crude product. The crude product was purified by column chromatography (60-120 silica gel, ethyl acetate:hexane, 4:6) to afford pure product LXI (0.3 gm, 60%) as an off-white solid.
Name
Quantity
0.394 g
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0.253 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.05 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[N+:22]([C:25]1[CH:33]=[CH:32][C:28]([C:29]([OH:31])=O)=[CH:27][CH:26]=1)([O-:24])=[O:23].CCN(C(C)C)C(C)C.[NH:43]1[CH2:48][CH2:47][NH:46][CH2:45][C:44]1=[O:49]>CN(C=O)C.O>[N+:22]([C:25]1[CH:26]=[CH:27][C:28]([C:29]([N:46]2[CH2:47][CH2:48][NH:43][C:44](=[O:49])[CH2:45]2)=[O:31])=[CH:32][CH:33]=1)([O-:24])=[O:23]

Inputs

Step One
Name
Quantity
0.394 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.276 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.253 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.05 mmol
Type
reactant
Smiles
N1C(CNCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
was then brought to room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated over the rotary evaporator

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N2CC(NCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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